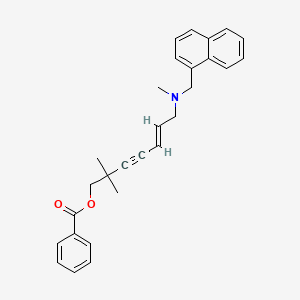
Hydroxy Terbinafine Benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Terbinafine Benzoate is a derivative of Terbinafine, an allylamine antifungal agent. This compound is known for its broad-spectrum antifungal activity, primarily used to treat dermatophyte infections of the skin and nails. The addition of a hydroxy group and benzoate moiety enhances its solubility and bioavailability, making it a valuable compound in both medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Terbinafine Benzoate involves a multi-step process. Initially, Terbinafine is synthesized through a series of organometallic reactions. The key intermediate, 6,6-dimethylhept-1-en-4-yn-3-ol, is prepared via metalation using n-butyllithium followed by a Grignard reaction . This intermediate is then reacted with benzoic acid in the presence of a suitable catalyst to form this compound.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using a batch-flow hybrid process. This method ensures high yield and purity while minimizing side products and safety hazards associated with reagents like n-butyllithium and acrolein .
Chemical Reactions Analysis
Types of Reactions: Hydroxy Terbinafine Benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates
Scientific Research Applications
Hydroxy Terbinafine Benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antifungal properties and potential use in treating fungal infections.
Medicine: Investigated for its efficacy in treating dermatophyte infections and other fungal diseases.
Industry: Utilized in the formulation of antifungal creams, ointments, and sprays
Mechanism of Action
Hydroxy Terbinafine Benzoate exerts its antifungal effects by inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a crucial step in the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of squalene, which is toxic to fungal cells, ultimately causing cell death .
Comparison with Similar Compounds
Terbinafine: The parent compound, primarily used in its hydrochloride form.
Naftifine: Another allylamine antifungal with a similar mechanism of action.
Fluconazole, Itraconazole, Voriconazole: Azole antifungals that inhibit ergosterol synthesis but through a different enzyme, lanosterol 14α-demethylase
Uniqueness: Hydroxy Terbinafine Benzoate stands out due to its enhanced solubility and bioavailability compared to its parent compound, Terbinafine. This makes it more effective in topical applications and potentially more efficient in systemic treatments .
Properties
IUPAC Name |
[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynyl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO2/c1-28(2,22-31-27(30)24-14-6-4-7-15-24)19-10-5-11-20-29(3)21-25-17-12-16-23-13-8-9-18-26(23)25/h4-9,11-18H,20-22H2,1-3H3/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFQRPQADAVBGR-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)C1=CC=CC=C1)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COC(=O)C1=CC=CC=C1)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652613 |
Source


|
| Record name | (5E)-2,2-Dimethyl-7-{methyl[(naphthalen-1-yl)methyl]amino}hept-5-en-3-yn-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-30-5 |
Source


|
| Record name | (5E)-2,2-Dimethyl-7-{methyl[(naphthalen-1-yl)methyl]amino}hept-5-en-3-yn-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
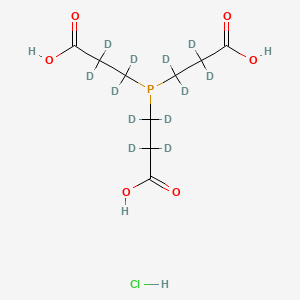
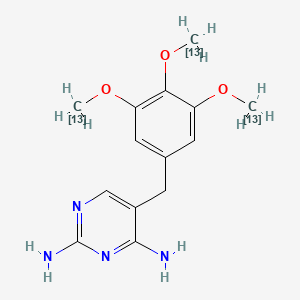
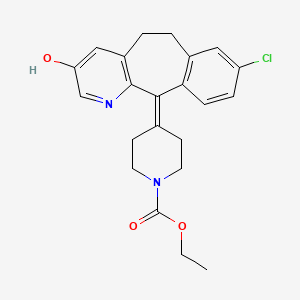
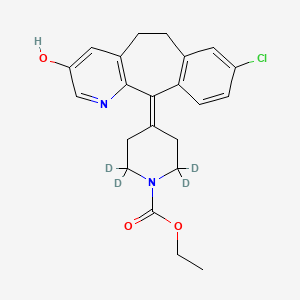
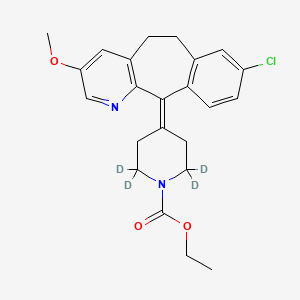
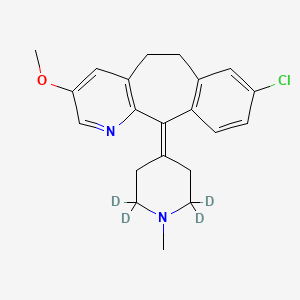
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4](/img/structure/B564390.png)
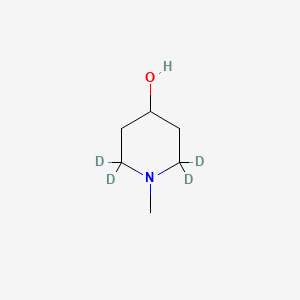
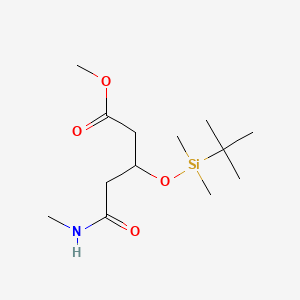

![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)
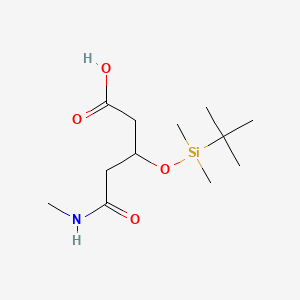
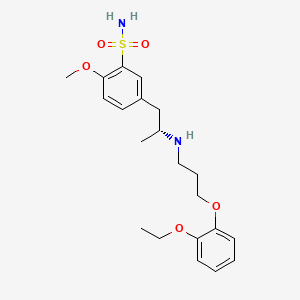
![5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide](/img/structure/B564400.png)
